molecular formula C6H11NO2 B15305423 2-(Morpholin-2-yl)acetaldehyde

2-(Morpholin-2-yl)acetaldehyde

Cat. No.: B15305423
M. Wt: 129.16 g/mol
InChI Key: CSAUPSKNPICATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-2-yl)acetaldehyde is an organic compound with the molecular formula C6H11NO2 It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Morpholin-2-yl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of morpholine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound to corresponding carboxylic acids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-(Morpholin-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound of 2-(Morpholin-2-yl)acetaldehyde, used widely in organic synthesis and as a solvent.

    2-Morpholinoethanol: Similar in structure but with an alcohol group instead of an aldehyde group.

    4-Morpholinecarboxaldehyde: Another derivative of morpholine with a carboxaldehyde group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-morpholin-2-ylacetaldehyde

InChI

InChI=1S/C6H11NO2/c8-3-1-6-5-7-2-4-9-6/h3,6-7H,1-2,4-5H2

InChI Key

CSAUPSKNPICATP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.